6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It has been studied in the development of new therapies . The compound is characterized by a pyrimidine ring substituted with a fluoro-methoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of reactants such as 3-fluoro-4-methoxyphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound is then converted to iodo with hydroiodic acid.Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring substituted with a fluoro-methoxyphenyl group . The InChI code for this compound is1S/C11H9ClFN3O/c1-17-9-4-7 (13)2-3-8 (9)16-11-5-10 (12)14-6-15-11/h2-6H,1H3, (H,14,15,16)
. Chemical Reactions Analysis
While specific chemical reactions involving 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine are not available, similar compounds have been involved in reactions such as the Suzuki coupling reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.66 g/mol . The IUPAC name for this compound is 6-chloro-N-(4-fluoro-2-methoxyphenyl)-4-pyrimidinamine .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure is conducive to binding with various biological targets, which can be leveraged to develop new therapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated for their acaricidal activity, showing promise as novel pesticides .
Pharmacology
Within pharmacology, the compound’s derivatives are being investigated for their antifungal properties. Preliminary studies suggest that certain amide-containing pyrimidine derivatives exhibit significant activity against fungal pathogens, indicating potential use in antifungal drug development .
Agriculture
In agricultural research, the compound’s analogs are being tested as pesticides. Their ability to control mite populations on plants is of particular interest, with some derivatives showing excellent bioactivity and low toxicity to mammals, making them suitable for use in crop protection .
Mechanism of Action
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
As a pyrimidine derivative, it may potentially interact with enzymes or receptors that are involved in nucleotide metabolism or signaling pathways .
properties
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-16-10-3-2-7(4-8(10)12)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVKSAFWCIHALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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